molecular formula C15H20ClNO4S B12442217 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 887587-54-4

3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12442217
CAS No.: 887587-54-4
M. Wt: 345.8 g/mol
InChI Key: ZTSQNBNXHODESU-UHFFFAOYSA-N
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Description

3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound that features a pyrrolidine ring substituted with a 4-chloro-benzenesulfonyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the reaction of pyrrolidine-1-carboxylic acid with 4-chloro-benzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-benzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Pyrrolidine-1-carboxylic acid: Another precursor used in the synthesis.

    tert-Butyl benzoate: A structurally similar ester compound.

Uniqueness

3-(4-Chloro-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the 4-chloro-benzenesulfonyl group allows for selective interactions with biological targets, while the tert-butyl ester provides stability and modulates the compound’s physicochemical properties .

Properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)sulfonylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSQNBNXHODESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698812
Record name tert-Butyl 3-(4-chlorobenzene-1-sulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887587-54-4
Record name tert-Butyl 3-(4-chlorobenzene-1-sulfonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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